11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC10280890
Molecular Formula: C23H24F2N2O
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24F2N2O |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 6-(2,5-difluorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C23H24F2N2O/c1-12-7-17-18(8-13(12)2)27-22(15-9-14(24)5-6-16(15)25)21-19(26-17)10-23(3,4)11-20(21)28/h5-9,22,26-27H,10-11H2,1-4H3 |
| Standard InChI Key | KFMBBZVSPQVZTI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=C(C=CC(=C4)F)F)C(=O)CC(C3)(C)C |
| Canonical SMILES | CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=C(C=CC(=C4)F)F)C(=O)CC(C3)(C)C |
Introduction
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions typical for diazepine derivatives. The general approach includes:
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Cyclization Reactions: Formation of the dibenzo[b,e] diazepinone core through condensation reactions involving aromatic precursors.
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Substitution Reactions: Introduction of fluorine atoms on the phenyl ring via electrophilic aromatic substitution or halogenation.
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Methylation: Alkylation reactions to introduce methyl groups at specific positions.
Analytical Techniques Used:
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NMR Spectroscopy (¹H and ¹³C): For structural elucidation.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups like C=O.
Potential Applications:
Cytotoxicity Studies:
Research on related diazepinones has demonstrated promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Applications in Drug Development
The compound's structural framework makes it a candidate for drug discovery programs targeting diseases such as:
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Neurological disorders (e.g., anxiety or depression)
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Cancer therapies
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Infectious diseases
Advantages of Dibenzo[b,e]14Diazepinones:
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High chemical stability
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Versatile functionalization options
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Proven bioactivity across various analogs
Comparison with Related Compounds
To contextualize its significance, the table below compares this compound with other diazepinone derivatives.
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